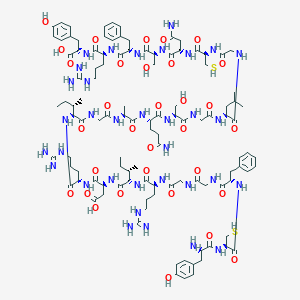
2-(4-Propylphenoxy)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Introduction : 2-(4-Propylphenoxy)ethanamine is a chemical compound that has been studied in various contexts due to its interesting chemical properties and potential applications.
Synthesis Analysis :
- A novel synthetic route for 2-(4-Propylphenoxy)ethanamine derivatives has been developed using 2-nitrochlorobenzene as the starting material, which involves several steps like O-alkylation, reduction, diazotization, acidolysis, etherification, and condensation (Luo et al., 2008).
Molecular Structure Analysis :
- The molecular conformation and structure of 2-phenoxy ethylamine, a related compound, have been investigated using mass-selected resonant two-photon ionisation (R2PI), coupled with infrared ion-dip spectroscopy and ab initio calculations (Macleod & Simons, 2004).
Chemical Reactions and Properties :
- The thermal decomposition of related compounds like 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) has been analyzed in detail, which provides insights into the decomposition mechanisms pertinent to similar compounds (Altarawneh & Dlugogorski, 2014).
- The formation of tetraarylethanes and phenylisochroman-3-ones through C-C and C-H bond cleavages in reactions of related phenolic compounds with aryl bromides in the presence of palladium catalysts is documented (Wakui et al., 2004).
Physical Properties Analysis :
- While specific studies on 2-(4-Propylphenoxy)ethanamine's physical properties are not directly available, related compounds such as 2-phenoxy ethylamine have been studied for their molecular conformation and bound water molecule interactions, which can provide indirect insights (Macleod & Simons, 2004).
Chemical Properties Analysis :
- The reaction of 2-(4-Propylphenoxy)ethanamine with other compounds and the formation of different derivatives, like its interaction with palladium catalysts and aryl bromides, reveals its chemical reactivity and the possibility of forming complex molecules (Wakui et al., 2004).
Wissenschaftliche Forschungsanwendungen
Analytical Characterization and Identification
- Identification of Psychoactive Compounds : A study focused on identifying a new class of thermolabile psychoactive compounds, including various NBOH analogs, through gas chromatography-mass spectrometry after chemical derivatization. This research is significant for forensic analysis and the understanding of psychoactive substance properties (Lum et al., 2020).
Synthetic Routes and Chemical Analysis
- Novel Synthetic Routes : Research on the development of novel synthetic routes for key intermediates in pharmaceuticals illustrates the compound's utility in drug synthesis. For example, a study detailed a new method to synthesize 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a critical intermediate for Silodosin, showcasing the chemical versatility and potential applications in medication development (Luo et al., 2008).
Pharmacological and Toxicological Analysis
- Neurochemical Pharmacology : The study of psychoactive substituted N-benzylphenethylamines provided insights into their mechanisms of action as high potency agonists at 5-HT2A receptors. This research aids in understanding the pharmacological effects of similar compounds on serotonin receptors and potential implications for therapeutic use (Eshleman et al., 2018).
Environmental and Biological Applications
- Bioremediation Studies : The role of enzymes in the bioremediation of environmental pollutants, such as Bisphenol A, using advanced techniques like reverse micelles systems, highlights the potential environmental applications of related compounds. This research underscores the importance of chemical compounds in environmental science and pollution control (Chhaya & Gupte, 2013).
Molecular Docking and Computational Studies
- Computational Analysis for COVID-19 : A study employing molecular docking and in vitro analyses of synthesized Schiff bases from similar compounds proposed their potential activity against COVID-19. This showcases the application of computational chemistry in drug discovery and the fight against pandemics (S. G et al., 2023).
Eigenschaften
IUPAC Name |
2-(4-propylphenoxy)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-3-10-4-6-11(7-5-10)13-9-8-12/h4-7H,2-3,8-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVHYWKBTXTLJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427974 |
Source


|
| Record name | 2-(4-propylphenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propylphenoxy)ethanamine | |
CAS RN |
120351-95-3 |
Source


|
| Record name | 2-(4-propylphenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


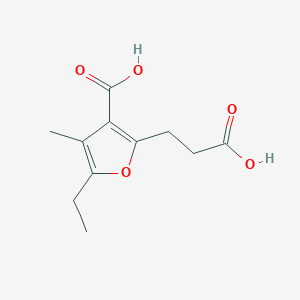
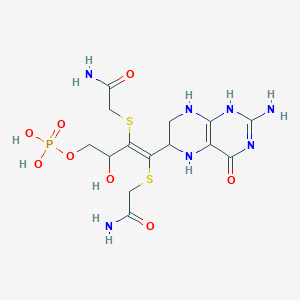

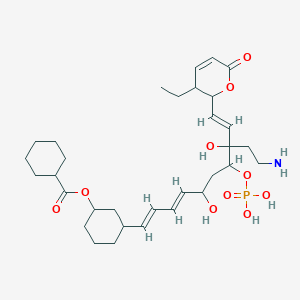
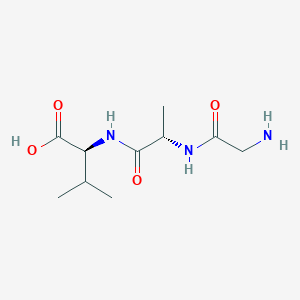
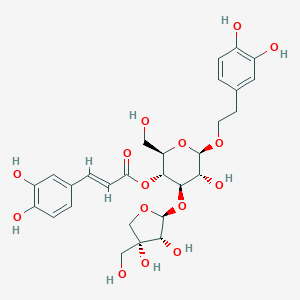
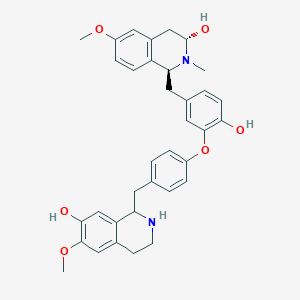
![tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate](/img/structure/B53312.png)
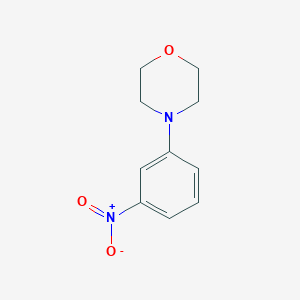

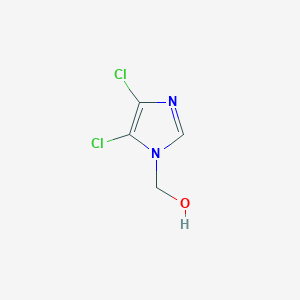
![3-[2-Aminoethyl(methyl)amino]propan-1-ol](/img/structure/B53327.png)
